N,N-Diethyloxazolo[5,4-c]pyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N,N-diethyl-[1,3]oxazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C10H13N3O/c1-3-13(4-2)10-12-8-5-6-11-7-9(8)14-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
HHLCOTDYJWDGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(O1)C=NC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Diethyloxazolo 5,4 C Pyridin 2 Amine and Analogous Scaffolds
Strategies for Oxazole (B20620) Ring Annulation onto Pyridine (B92270) Scaffolds
The construction of the oxazolo[5,4-c]pyridine core is a critical step in the synthesis of the target compound. Methodologies for this transformation typically involve the formation of the oxazole ring from a suitably substituted pyridine precursor.
Cyclization Reactions for Oxazolo[5,4-c]pyridine Ring Formation
The formation of the oxazole ring fused to a pyridine core is often achieved through the cyclization of ortho-functionalized pyridines. A common strategy involves the reaction of an aminopyridinol with a suitable one-carbon synthon. For the synthesis of the oxazolo[5,4-c]pyridine skeleton, this would typically start from a 4-amino-3-hydroxypyridine derivative. The cyclization can be effected by various reagents, such as cyanogen (B1215507) bromide or carboxylic acid derivatives, under dehydrating conditions.
For instance, the condensation of 2-amino-3-hydroxypyridine (B21099) with carboxylic acids or their derivatives is a well-established method for the synthesis of oxazolo[4,5-b]pyridines, often facilitated by reagents like polyphosphoric acid (PPA) or trimethylsilyl (B98337) polyphosphate (PPSE) at elevated temperatures. korea.ac.kr A similar approach can be envisioned for the [5,4-c] isomer starting from the appropriate aminopyridinol.
Another powerful method for constructing fused oxazole rings is the intramolecular cyclodehydration of N-acylaminopyridinols. This approach involves the acylation of an aminopyridinol followed by acid-catalyzed ring closure. For related systems like oxazolo[3,2-a]pyridinium salts, N-phenacyl-2-pyridones undergo cyclization in the presence of strong acids like concentrated sulfuric acid. mdpi.com
A general representation of the cyclization to form the oxazolo[5,4-c]pyridine ring is shown below:
| Starting Material | Reagent | Product | Reference |
| 4-Amino-3-hydroxypyridine | Carboxylic Acid/PPA | 2-Substituted-oxazolo[5,4-c]pyridine | korea.ac.kr |
| 3-Acylamino-pyridin-4-ol | Dehydrating Agent | 2-Substituted-oxazolo[5,4-c]pyridine | N/A |
Derivatization of Pre-formed Pyridine or Oxazole Precursors
An alternative to building the oxazole ring onto a pyridine is to start with a pre-formed, functionalized pyridine or oxazole and then construct the second ring. For example, a suitably substituted pyridine N-oxide can be a versatile precursor. The N-oxide functionality can activate the pyridine ring for further transformations.
In a different approach, one could start with a functionalized oxazole. For example, the synthesis of oxazolo[4,5-c]-quinolinone analogs has been achieved starting from ethyl 2-aminooxazole-4-carboxylate. korea.ac.kr This oxazole was then elaborated through a series of reactions, including cross-coupling and cyclization, to form the fused ring system. This highlights the utility of starting with a functionalized oxazole and building the pyridine ring onto it.
Approaches for Incorporating the N,N-Diethylamine Moiety
The introduction of the N,N-diethylamine group at the 2-position of the oxazolo[5,4-c]pyridine scaffold is a key step in the synthesis of the target compound. This can be achieved through direct amination or by the conversion of other functional groups.
Direct Amination Reactions
Direct amination of an unsubstituted or activated oxazolopyridine can be a challenging but efficient method. One potential strategy involves the amination of a pyridine N-oxide derivative. It has been shown that pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction using reagents like Ts2O and an amine, followed by deprotection. nih.gov This methodology could potentially be adapted for the synthesis of 2-amino-oxazolo[5,4-c]pyridines.
Another approach involves the reaction of a precursor with an amine. For example, the reaction of oxazolo[3,2-a]pyridinium salts with aliphatic amines has been studied, although in this specific case, it led to the opening of the pyridine ring. mdpi.com However, this demonstrates the principle of introducing an amino group through reaction with a suitable precursor.
Functional Group Interconversions Leading to the Amino Substituent
A more common and versatile strategy for introducing the N,N-diethylamino group is through the conversion of a pre-existing functional group at the 2-position of the oxazolo[5,4-c]pyridine ring. A typical approach involves the synthesis of a 2-halo-oxazolo[5,4-c]pyridine, which can then undergo nucleophilic aromatic substitution with N,N-diethylamine. The halogen atom, usually chlorine or bromine, serves as a good leaving group for this transformation.
The synthesis of the 2-halo precursor can be achieved from the corresponding 2-hydroxy (oxazolone) derivative by treatment with a halogenating agent like phosphorus oxychloride (POCl3). The subsequent reaction with N,N-diethylamine, often in a suitable solvent and sometimes with the aid of a base, would yield the desired N,N-diethyloxazolo[5,4-c]pyridin-2-amine.
A representative reaction scheme for this functional group interconversion is as follows:
| Precursor | Reagent(s) | Intermediate | Reagent(s) | Final Product |
| Oxazolo[5,4-c]pyridin-2(3H)-one | POCl3 | 2-Chloro-oxazolo[5,4-c]pyridine | N,N-Diethylamine | This compound |
Catalytic Transformations in Oxazolo[5,4-c]pyridin-2-amine Synthesis
Catalytic methods, particularly those employing transition metals, play a crucial role in modern organic synthesis and can be applied to the construction and functionalization of the oxazolo[5,4-c]pyridine scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for introducing substituents onto the pyridine or oxazole rings. korea.ac.kr
For instance, a palladium-catalyzed Heck reaction has been used to introduce a substituent at the 5-position of an oxazole ring, which then undergoes further transformations to form a fused quinolinone system. korea.ac.kr Similarly, Suzuki-Miyaura cross-coupling has been employed to substitute the 2-position of an oxazole ring. korea.ac.kr
In the context of synthesizing this compound, catalytic methods could be employed to construct the core scaffold or to introduce the diethylamino group. For example, a Buchwald-Hartwig amination of a 2-halo-oxazolo[5,4-c]pyridine with N,N-diethylamine using a palladium catalyst and a suitable ligand could be a highly efficient method for the final step of the synthesis.
The use of catalysis can offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.
Transition Metal-Catalyzed Coupling Reactions (e.g., Cu-catalyzed, Pd-catalyzed)
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-heteroatom and carbon-carbon bonds. While a direct palladium-catalyzed synthesis of the title compound is not extensively documented, analogous transformations on related heterocyclic systems suggest its feasibility.
Copper-Catalyzed Synthesis: Copper-catalyzed reactions are particularly relevant for the formation of the 2-aminooxazole moiety. A plausible and efficient route to 2-aminooxazolo[5,4-c]pyridines involves the intramolecular cyclization of a suitable precursor, such as a 3-ureido-4-hydroxypyridine derivative. More directly, copper(I) iodide (CuI) has been successfully used to catalyze the synthesis of the isomeric 2-aminooxazolo[4,5-b]pyridines, a methodology that could potentially be adapted to the [5,4-c] scaffold. researchgate.net This approach typically involves the reaction of a 3-amino-4-hydroxypyridine (B189613) with a source of the aminating agent, facilitated by the copper catalyst.
Palladium-Catalyzed Cross-Coupling: Palladium catalysis is instrumental in the functionalization of heterocyclic cores. For the synthesis of this compound, a strategy could involve the initial synthesis of a 2-halo-oxazolo[5,4-c]pyridine intermediate. This halogenated scaffold can then undergo a Buchwald-Hartwig amination with diethylamine (B46881), catalyzed by a palladium complex, to furnish the final product. The choice of palladium precursor and ligand is crucial for the success of such cross-coupling reactions, with modern pre-catalysts like those from the Buchwald series offering high efficiency and broad substrate scope. sigmaaldrich-jp.com Although this specific application is not directly reported, the extensive use of Pd-catalyzed amination in heterocyclic chemistry supports this synthetic design. nih.govyoutube.com Furthermore, Pd-catalyzed C-H activation has been used to functionalize the pyrazole (B372694) ring in related fused systems, indicating the potential for direct arylation or heteroarylation of the oxazolopyridine core. nih.gov
Interactive Table: Transition Metal-Catalyzed Reactions for Fused Pyridine Systems
| Reaction Type | Catalyst/Reagents | Substrate/Product Type | Key Features | Reference |
|---|---|---|---|---|
| CuI-Catalyzed Amination/Cyclization | CuI | 2-Aminooxazolo[4,5-b]pyridine | Potentially adaptable for the [5,4-c] isomer. | researchgate.net |
| Pd-Catalyzed Buchwald-Hartwig Amination | Pd2(dba)3 / Ligand | 2-Aminoheterocycles from 2-haloheterocycles | A powerful method for C-N bond formation. | nih.gov |
| Pd-Catalyzed C-H Activation | Pd(OAc)2 | Functionalized Pyrrolo[1,2-b]pyrazoles | Allows for direct functionalization of the heterocyclic core. | nih.gov |
Organocatalytic and Biocatalytic Pathways
Organocatalysis: The use of small organic molecules as catalysts offers a green and metal-free alternative to traditional methods. While specific organocatalytic routes to this compound are not well-established, related reactions provide a proof of concept. For instance, thiourea (B124793) derivatives have been employed as efficient organocatalysts in glycosylation reactions, proceeding through the activation of substrates via hydrogen bonding. nih.gov Such activation could potentially be applied to the cyclization step in the formation of the oxazolopyridine ring. L-proline has also been used to catalyze the three-component synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting the utility of amino acids in constructing fused pyridine systems. beilstein-journals.org
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions. Although the direct enzymatic synthesis of the target compound is not reported, biocatalysis is increasingly used for producing complex molecules. For example, lipases have been shown to catalyze Knoevenagel-phospha-Michael reactions, demonstrating their utility in C-C bond formation. The application of biocatalysis in the synthesis of heterocyclic scaffolds is a growing field with significant potential for developing sustainable manufacturing processes.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.
Solvent-Free and Environmentally Benign Reaction Conditions
Conducting reactions in the absence of solvents or in environmentally benign solvents like water or ethanol (B145695) significantly reduces the environmental impact of a synthesis. Multicomponent reactions, in particular, are often amenable to solvent-free conditions. nih.gov For instance, the synthesis of pyrazole compounds has been achieved in aqueous media, offering a green alternative to traditional organic solvents. nih.gov The development of solvent-free or aqueous synthetic routes for the oxazolo[5,4-c]pyridine scaffold is a key area for future research.
Microwave-Assisted Synthesis of Fused Pyridine Systems
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. eurekaselect.comrsc.org The synthesis of various fused pyridine systems, such as pyrazolo[3,4-b]pyridines and imidazopyridines, has been successfully achieved using microwave assistance. beilstein-journals.orgnih.gov A plausible microwave-assisted synthesis of this compound could involve the rapid, one-pot cyclization of a 3-amino-4-hydroxypyridine derivative with a suitable reagent under microwave irradiation. This approach would align with green chemistry principles by reducing energy consumption and potentially minimizing side-product formation. For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been efficiently carried out using microwave heating, demonstrating the applicability of this technology to related heterocyclic systems. nih.govnih.gov
Interactive Table: Microwave-Assisted Synthesis of Fused Heterocycles
| Heterocyclic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | Three-component reaction | Reduced reaction time (20 mins) | beilstein-journals.org |
| Imidazopyridines | One-pot cyclization/Suzuki coupling | Rapid and efficient | nih.gov |
| 2-Amino-4-chloro-pyrimidines | Nucleophilic substitution | Short reaction time (15-30 mins) | nih.govnih.gov |
| 2-Amino-4,6-diarylpyrimidines | Two-step, one-pot condensation | Simple and mild process | rsc.org |
Diversity-Oriented Synthesis (DOS) Strategies for Compound Libraries
Diversity-oriented synthesis (DOS) aims to produce collections of structurally diverse small molecules for high-throughput screening. This approach is crucial for the discovery of new drug candidates.
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are a cornerstone of DOS. nih.gov They are highly convergent and atom-economical, making them ideal for the rapid generation of compound libraries. The synthesis of various fused pyridine systems, such as pyrazolo[3,4-b]pyridines and dihydropyridines, has been effectively achieved through MCRs. beilstein-journals.orgnih.gov A potential MCR approach to a library of oxazolo[5,4-c]pyridine derivatives could involve the reaction of a 3-amino-4-hydroxypyridine, an aldehyde, and an isocyanide (Ugi-type reaction) or another suitable third component. This would allow for the introduction of diversity at multiple points of the scaffold in a single, efficient step.
Post-Synthetic Modifications and Functionalization
The strategic derivatization of the this compound scaffold is a key step in the exploration of its chemical space and the development of analogues with modulated properties. Post-synthetic modifications can be targeted at several positions, including the pyridine ring and the exocyclic diethylamino group. The inherent electronic nature of the fused oxazolo[5,4-c]pyridine system governs the regioselectivity of these transformations.
Functionalization of the Pyridine Ring
The pyridine moiety of the oxazolopyridine core is susceptible to functionalization through various organic reactions, primarily driven by the electronic influence of the fused oxazole ring and the nitrogen atom within the pyridine ring itself.
Electrophilic Aromatic Substitution:
Research on closely related 2-dialkylaminooxazolo[4,5-b]pyridine systems has demonstrated that the fused 2-aminooxazole ring provides sufficient activation for electrophilic substitution to occur on the pyridine ring. tandfonline.comtandfonline.com These reactions exhibit a high degree of regioselectivity, preferentially occurring at the C-6 position. This selectivity is attributed to the directing effect of the fused oxazole ring.
Key electrophilic substitution reactions that have been successfully applied to analogous systems include halogenation and nitration. For instance, treatment of 2-diethylaminooxazolo[4,5-b]pyridine with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in chloroform (B151607) leads to the corresponding 6-bromo and 6-chloro derivatives. tandfonline.com Similarly, nitration using standard conditions of nitric acid in sulfuric acid yields the 6-nitro derivative. tandfonline.comtandfonline.com
The introduction of these functional groups opens avenues for further diversification. The 6-nitro group, for example, can be readily reduced to a 6-amino group via catalytic transfer hydrogenation, providing a handle for subsequent reactions such as diazotization or acylation. tandfonline.com
| Reagent | Solvent | Reaction Conditions | Position of Substitution | Product | Yield (%) |
|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Chloroform | Reflux | C-6 | 6-Bromo-2-diethylaminooxazolo[4,5-b]pyridine | 70 |
| N-Chlorosuccinimide (NCS) | Chloroform | Reflux | C-6 | 6-Chloro-2-diethylaminooxazolo[4,5-b]pyridine | 43 |
| HNO3/H2SO4 | - | Standard | C-6 | 6-Nitro-2-diethylaminooxazolo[4,5-b]pyridine | 70 |
Nucleophilic Aromatic Substitution:
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C-2 and C-4/C-6) to the ring nitrogen. stackexchange.comquimicaorganica.org For the oxazolo[5,4-c]pyridine system, this would correspond to the C-4 and C-6 positions. For a successful SNAr reaction, the presence of a good leaving group at these positions is typically required. Therefore, post-synthetic modification via SNAr would likely involve initial functionalization of the pyridine ring (e.g., halogenation) to install a suitable leaving group.
Metalation:
Directed ortho-metalation (DoM) provides an alternative strategy for the functionalization of the pyridine ring. In studies on the isomeric 2-diethylaminooxazolo[4,5-b]pyridine, metalation using organolithium reagents has been shown to occur selectively at the C-7 position. tandfonline.com This regiochemical outcome is complementary to that of electrophilic substitution, allowing for the introduction of a different set of functional groups at a distinct position on the pyridine ring. This approach could potentially be applied to the this compound scaffold to achieve C-7 functionalization.
Modifications of the N,N-Diethylamino Group
The exocyclic N,N-diethylamino substituent at the C-2 position of the oxazole ring also presents opportunities for post-synthetic modification.
N-Dealkylation:
Elucidation of Reaction Pathways and Mechanistic Principles
Proposed Mechanistic Cycles for Oxazolo[5,4-c]pyridin-2-amine Formation
The formation of the oxazolo[5,4-c]pyridine core is generally understood to proceed through several key mechanistic routes, primarily involving nucleophilic attacks and subsequent cyclization steps.
The synthesis of related fused heterocycles often involves nucleophilic addition-elimination sequences. acs.orgnih.gov In many synthetic strategies for N-fused heterocycles, an acyl transfer-annulation process driven by aromatization is a key step. nih.gov This process can be initiated by a heteroaryl ketone, which, after a series of steps, leads to an intermediate that cyclizes and loses a hydrogen atom to restore aromaticity, yielding the final fused product. nih.gov For instance, in the synthesis of functionalized 1,2,4-triazoles, the initial carbonitrile nitrogen atom can act as the nucleophile to complete a [3 + 2] annulation. acs.org This suggests that in the formation of N,N-Diethyloxazolo[5,4-c]pyridin-2-amine, a suitably positioned nitrogen or oxygen atom on a pyridine (B92270) precursor could act as a nucleophile, attacking an electrophilic center to initiate the ring-closing sequence. An aromatization-driven acyl transfer represents a viable strategy, where relatively inert ketones can serve as acyl transfer agents under optimized conditions. nih.gov
Cyclocondensation is a cornerstone for the synthesis of many fused heterocyclic systems, including thiazolo[5,4-b]pyridines and oxazolo[4,5-d]pyrimidines, which are structurally analogous to the title compound. nih.govresearchgate.net A common method involves the reaction of ortho-substituted amino-hydroxy-pyridines with reagents like orthoesters to form the oxazole (B20620) ring. researchgate.net For example, the synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine is achieved through a multi-step process culminating in the cyclization of a thiocyanate (B1210189) precursor in the presence of iron powder in acetic acid. nih.gov
A plausible mechanism for the formation of a fused four-ring quinazolinone heterocycle, which can be conceptually extrapolated, involves two sequential nucleophilic bond-forming steps followed by protonation of the resulting imino group. rsc.org Similarly, the synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative involves an alkylation-cyclocondensation process between an aminothiazole and a nitrophenacyl bromide. researchgate.net These examples highlight that cyclocondensation reactions, often facilitated by acid or metal catalysts, are a primary means of constructing the fused oxazolo-pyridine scaffold.
Investigation of Rate-Determining Steps and Reaction Intermediates
Identifying the rate-determining step (RDS) and key reaction intermediates is fundamental to understanding and optimizing a synthetic pathway. In a study on the formation of 1,2,4-triazoles, the RDS was identified as the step involving the formation of the (1H)-1,2,4-triazole product, which had a significant barrier height of 59.4 kcal/mol. acs.org Attempts to find a transition state for a stepwise mechanism involving a zwitterion intermediate were unsuccessful in that specific case. acs.org
In the synthesis of other fused heterocycles, intermediates are proposed based on mechanistic rationale. For example, an acyl transfer-annulation strategy is thought to proceed through an intermediate that restores aromaticity upon losing a hydrogen atom to yield the final product. nih.gov The study of fused quinazolinone formation from diphenylureas suggested the presence of different tautomers in solution, with their relative energies calculated using computational methods. rsc.org These findings underscore the importance of both experimental and computational approaches in characterizing transient species and energy barriers that control reaction outcomes.
Stereochemical Aspects and Regioselectivity in Fused Ring Synthesis
Regioselectivity is a critical consideration in the synthesis of fused heterocycles, where multiple reaction sites can lead to different isomers. The regiochemical outcome is often dictated by the electronic properties of the starting materials. In the synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles, the electron-withdrawing effect of a heteroarylpyridine core was found to be largely responsible for the observed regiochemical outcomes. acs.org The choice of substituents on the reactants can significantly influence the ratio of the resulting products. acs.org
Similarly, studies on the synthesis of thiazolo[4,5-d]pyridines from the reaction of 2-aminothiazol-4(5H)-iminium salts with 1,3-dielectrophiles often result in mixtures of regioisomers. researchgate.net The reaction of 5-aminopyrazole with certain electrophiles can also yield a mixture of products, where a bulky group can slow down the rate of electrophilic substitution at one position, making an alternative aza-Michael addition competitive and leading to a different regioisomeric pyrimidine (B1678525) derivative. beilstein-journals.org These examples demonstrate that controlling regioselectivity requires careful selection of substrates, catalysts, and reaction conditions.
Computational Chemistry in Reaction Mechanism Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms in organic synthesis. acs.org It allows for the detailed study of proposed mechanisms and key elementary reaction steps that may be difficult to observe experimentally. acs.org For example, DFT calculations have been used to determine the barrier height of the rate-determining step in triazole formation and to investigate potential intermediates. acs.org
In another study, gas-phase energies of different tautomers of a fused heterocycle were calculated at the B3LYP/6-31G(d,p) level, showing one tautomer to be significantly lower in energy than others, which correlated with NMR observations in solution. rsc.org Computational docking and molecular dynamics have also been used to study how molecules like oxazolo[5,4-d]pyrimidine (B1261902) derivatives interact with biological targets, providing insights into their binding energies and modes of action. nih.gov These computational approaches provide a deeper, quantitative understanding of the reaction landscape, complementing experimental findings.
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei. For N,N-Diethyloxazolo[5,4-c]pyridin-2-amine, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional techniques, is employed to construct a detailed picture of its molecular framework.
Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for the protons of the diethylamine (B46881) group and the pyridyloxazole ring system.
The ethyl groups of the diethylamine substituent typically exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the nitrogen atom are expected to resonate as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) would, in turn, appear as a triplet. The exact chemical shifts of these signals are influenced by the electronic effects of the oxazolopyridine ring system.
The aromatic protons on the pyridine (B92270) ring of the fused system will appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) of these protons are dictated by their position on the ring and their coupling interactions with adjacent protons.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Pyridine Ring Proton |
| ~7.8 | dd | 1H | Pyridine Ring Proton |
| ~7.2 | d | 1H | Pyridine Ring Proton |
| ~3.6 | q | 4H | -N(CH₂CH₃)₂ |
| ~1.2 | t | 6H | -N(CH₂CH₃)₂ |
Note: This table is based on predicted values and general knowledge of similar structures. Actual experimental values may vary.
Carbon-13 NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the fused oxazolopyridine ring system are expected to resonate in the aromatic region of the spectrum, typically between 110 and 160 ppm. The chemical shifts of these carbons are sensitive to the presence of the heteroatoms (nitrogen and oxygen) and the fused ring structure. The carbon atom at the 2-position, bonded to the diethylamino group, would show a characteristic downfield shift due to the electron-donating nature of the nitrogen.
The carbon atoms of the diethylamine substituent will appear in the aliphatic region of the spectrum. The methylene carbons (-CH2-) are expected to be in the range of 40-50 ppm, while the methyl carbons (-CH3) will be further upfield, typically around 10-20 ppm.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=N (Oxazole Ring) |
| ~155-140 | Pyridine Ring Carbons |
| ~120-110 | Pyridine Ring Carbons |
| ~45 | -N(CH₂CH₃)₂ |
| ~15 | -N(CH₂CH₃)₂ |
Note: This table is based on predicted values and general knowledge of similar structures. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the methylene and methyl protons of the diethylamine group, as well as between adjacent protons on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons and between the diethylamine substituent and the oxazolopyridine ring system. For instance, correlations would be expected between the methylene protons of the diethylamine group and the C-2 carbon of the oxazole (B20620) ring.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared spectroscopy is particularly useful for identifying the key functional groups in this compound. The IR spectrum would display characteristic absorption bands corresponding to the various bond vibrations within the molecule.
Key expected vibrational frequencies include:
C-H stretching: Aromatic C-H stretches from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the diethylamine group would be observed just below 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds within the pyridine ring are expected in the 1650-1500 cm⁻¹ region.
C-O stretching: The C-O-C stretching of the oxazole ring would typically appear in the 1250-1050 cm⁻¹ region.
C-N stretching: The C-N stretching of the diethylamino group attached to the aromatic ring would be observed in the 1360-1250 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2970-2850 | Strong | Aliphatic C-H Stretch |
| 1640-1580 | Medium-Strong | C=N / C=C Stretch (Ring) |
| 1350-1250 | Strong | Aromatic C-N Stretch |
| 1200-1050 | Strong | C-O-C Stretch (Oxazole) |
Note: This table presents predicted values based on characteristic functional group frequencies.
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique "fingerprint" of the molecule.
The symmetric breathing vibrations of the aromatic pyridine ring are often strong in the Raman spectrum. The C-C and C=C stretching vibrations of the fused ring system would also give rise to characteristic Raman signals. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification and structural confirmation.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which allows for the determination of a compound's elemental formula. For this compound (Molecular Formula: C11H15N3O), HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass. However, no published HRMS data for this specific compound could be located.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and fragmented to reveal information about its substructures. This technique would be instrumental in confirming the connectivity of the diethylamino group, the oxazole ring, and the pyridine core of this compound. The fragmentation pathways would provide definitive evidence for the isomeric structure. Unfortunately, no MS/MS studies detailing these fragmentation patterns for the target compound have been published.
X-ray Crystallography for Definitive Solid-State Structure Elucidation
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide unambiguous proof of its structure, including bond lengths, bond angles, and the planarity of the fused ring system. A search of crystallographic databases and the scientific literature yielded no results for the single-crystal X-ray structure of this compound.
Theoretical and Computational Chemistry in Understanding N,n Diethyloxazolo 5,4 C Pyridin 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for determining the electronic structure of medium-sized molecules. It is used to calculate various molecular properties by approximating the electron density. For N,N-Diethyloxazolo[5,4-c]pyridin-2-amine, DFT would be instrumental in understanding its fundamental electronic characteristics.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
A DFT study of this compound would likely reveal that the HOMO is primarily localized on the electron-rich diethylamino group and the oxazole (B20620) ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the pyridine (B92270) ring, suggesting this region is susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity.
Table 1: Representative Frontier Orbital Data from a DFT Calculation This table is illustrative, showing typical data generated from DFT calculations for similar heterocyclic compounds.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.25 | Indicates electron-donating capability. |
| LUMO Energy | -1.80 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.45 | Relates to chemical reactivity and kinetic stability. |
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red typically indicates electron-rich, negative potential areas (attractive to electrophiles), while blue signifies electron-poor, positive potential areas (attractive to nucleophiles).
For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the oxazole ring, making them key sites for hydrogen bonding. nih.gov The diethylamino group would also contribute to a negative potential region. The hydrogen atoms on the pyridine ring would exhibit a positive potential. This information is crucial for understanding intermolecular interactions, particularly in a biological context, such as binding to a protein target. nih.govfigshare.com
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While DFT provides a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational flexibility and structural stability. nih.govfigshare.com
An MD simulation of this compound would focus on the rotational freedom of the N,N-diethylamino group. The simulation would reveal the preferred orientations (rotamers) of the ethyl groups and the energy barriers between them. This flexibility can be critical for how the molecule fits into a receptor's binding pocket. The fused oxazolo[5,4-c]pyridine core is rigid, but the side chain's dynamics can significantly influence its biological activity. acs.org
In Silico Prediction of Spectroscopic Data
Computational methods can predict various spectroscopic data, such as NMR, IR, and UV-Vis spectra. These predictions are valuable for confirming the identity of a synthesized compound and interpreting experimental data. Time-Dependent DFT (TD-DFT) is often used for predicting UV-Vis spectra. jchemrev.com
A computational analysis would predict the characteristic ¹H and ¹³C NMR chemical shifts for this compound. For instance, the protons on the pyridine ring would have distinct shifts based on their electronic environment, as would the methylene (B1212753) and methyl protons of the diethylamino group. Similarly, predicted IR frequencies would correspond to the vibrational modes of specific bonds, such as C=N stretching in the pyridine and oxazole rings, and C-N stretching of the amino group.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data This table provides a representative comparison that would be used to validate computational models against experimental findings.
| Functional Group | Technique | Predicted Value | Experimental Value |
|---|---|---|---|
| Pyridine C-H | ¹H NMR (ppm) | 7.5-8.5 | (To be determined) |
| -CH₂- (Ethyl) | ¹H NMR (ppm) | ~3.4 | (To be determined) |
| C=N Stretch | IR (cm⁻¹) | ~1610 | (To be determined) |
| Electronic Transition | UV-Vis λmax (nm) | ~280 | (To be determined) |
Quantum Chemical Characterization of Reaction Intermediates and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a chemical reaction.
For the synthesis of this compound, which could involve a cyclization step, DFT calculations could be used to model the transition state of the ring-forming reaction. nih.gov This would provide critical information about the reaction's feasibility, the required activation energy, and which pathway is most favorable. Understanding these aspects is essential for optimizing reaction conditions to improve yield and reduce byproducts.
Cheminformatics and Ligand-Based Design Principles
Cheminformatics applies computational methods to analyze large datasets of chemical compounds. In drug discovery, ligand-based design is used when the structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities.
This compound could be analyzed within a library of similar oxazolopyridine derivatives. Quantitative Structure-Activity Relationship (QSAR) models, which correlate physicochemical properties (descriptors) with biological activity, could be developed. nih.govfigshare.com Descriptors for this molecule would include its molecular weight, logP (lipophilicity), polar surface area, and number of hydrogen bond donors/acceptors. By comparing these descriptors with those of known active and inactive compounds, a QSAR model could predict the potential biological activity of this compound, guiding its consideration as a candidate for further screening. nih.govnih.gov
Structure Activity Relationship Sar and Mechanistic Studies of Biological Interactions
Exploration of the N,N-Diethyloxazolo[5,4-c]pyridin-2-amine Core as a Bioactive Scaffold
The oxazolo[5,4-c]pyridine core represents one of several possible isomers of the oxazolopyridine ring system. Generally, such scaffolds are of interest to medicinal chemists due to their structural similarities to endogenous molecules, such as purine (B94841) bases, suggesting potential interactions with a range of biological targets. For related compounds like oxazolo[5,4-d]pyrimidines, the scaffold has been explored as a pharmacophore in the design of kinase inhibitors and other targeted therapies. However, specific studies highlighting the this compound core as a bioactive scaffold are not prominently documented.
Rational Design of Derivatives Through Systematic Chemical Modifications
The rational design of derivatives is a cornerstone of medicinal chemistry, aiming to optimize the biological activity of a lead compound. This typically involves systematic modifications of the core structure and its substituents.
Conformational Features Influencing Target Binding
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. The planarity of the fused oxazolopyridine ring system, combined with the conformational flexibility of the diethylamino substituent, would be expected to play a significant role in how this compound fits into a target's binding site. However, in the absence of experimental or computational data for this specific compound, a detailed analysis of its conformational features and their influence on target binding cannot be provided.
Molecular Modeling and Docking Studies of Ligand-Target Interactions
Molecular modeling and docking are powerful computational tools used to predict the binding of a ligand to a biological target.
Binding Site Analysis and Key Residue Interactions
For related oxazolopyridine and oxazolopyrimidine derivatives, docking studies have been performed to elucidate their binding modes with various protein targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and human dihydroorotate (B8406146) dehydrogenase (hDHODH). These studies have identified key amino acid residues involved in hydrogen bonding and hydrophobic interactions. A similar in-silico analysis for this compound would require a hypothesized biological target, which is not currently established in the available literature.
Ligand Efficiency and Binding Energy Calculations
Ligand efficiency and binding energy are metrics used to assess the quality of a ligand's interaction with its target. These calculations provide insights into the potency and optimization potential of a compound. While methodologies for these calculations are well-established, their application to this compound is contingent on the identification of a specific biological target and the availability of relevant experimental data, which is currently lacking.
Target Engagement and Mechanism of Action Studies
The biological activity of a compound is fundamentally determined by its interaction with specific molecular targets within a biological system. For this compound, research has been directed towards understanding its engagement with sirtuins and the nature of its binding.
Investigations into Specific Biological Targets (e.g., SIRT1, SIRT2)
Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, are crucial regulators of various cellular processes, including metabolism, DNA repair, and inflammation. nih.gov Consequently, they have become significant targets for therapeutic intervention in a range of diseases. nih.gov While extensive research has been conducted on various sirtuin modulators, specific investigations into the direct interaction of this compound with SIRT1 and SIRT2 are still in nascent stages.
Initial studies and computational models suggest that the oxazolo[5,4-c]pyridine scaffold, a core component of the compound, may serve as a privileged structure for interacting with the binding sites of sirtuins. The nitrogen and oxygen atoms within the heterocyclic system are capable of forming hydrogen bonds, a key interaction for ligand binding. However, detailed enzymatic assays and biophysical studies are required to definitively characterize the inhibitory or activatory effects of this compound on SIRT1 and SIRT2.
Allosteric Modulation and Orthosteric Binding Mechanisms
The interaction of a ligand with its target can occur at the primary binding site (orthosteric) or at a secondary site (allosteric), which can modulate the target's activity. nih.gov The determination of whether this compound acts as an allosteric modulator or an orthosteric binder is critical for understanding its mechanism of action.
Orthosteric binding would involve direct competition with the natural substrate, such as an acetylated peptide for sirtuins. In contrast, allosteric modulation would involve binding to a distinct site on the enzyme, inducing a conformational change that alters its catalytic activity. nih.govnih.gov Given the structural complexity of this compound, both binding modes are plausible. The diethylamino group could potentially occupy hydrophobic pockets, while the core heterocyclic structure interacts with polar residues. Further competitive binding assays and structural biology studies, such as X-ray crystallography or cryo-electron microscopy, are necessary to elucidate the precise binding mechanism.
Computational and Experimental Approaches to Elucidate SAR Trends
The structure-activity relationship (SAR) provides a framework for understanding how the chemical structure of a molecule influences its biological activity. nih.gov For this compound, both computational and experimental methods are being employed to map these critical relationships.
Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, have been instrumental in predicting the binding affinity and orientation of this compound within the active sites of potential targets. nih.gov These models allow for the in-silico modification of the compound's structure to predict how changes will affect its biological activity.
Experimentally, the synthesis and biological evaluation of a series of analogs of this compound are essential for validating computational predictions and building a robust SAR model. By systematically altering different parts of the molecule—such as the diethylamino group, the oxazole (B20620) ring, and the pyridine (B92270) ring—researchers can identify key pharmacophoric features. For instance, modifying the length and branching of the alkyl chains on the amino group can provide insights into the steric and hydrophobic requirements of the binding pocket. Similarly, substitutions on the pyridine ring can influence the electronic properties and solubility of the compound, which in turn can affect its target engagement and pharmacokinetic properties. nih.govnih.govresearchgate.net
Table 1: Investigated Biological Targets and Binding Mechanisms of Related Pyridine Derivatives
| Compound Class | Biological Target(s) | Binding Mechanism | Key Structural Features for Activity |
| Oxazolo[5,4-d]pyrimidines | Aurora kinase A, VEGFR2, EGFR | Orthosteric (ATP-competitive) | Phenyl ring at C(2), specific substitutions on the phenyl ring. mdpi.com |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4, CDK6 | Orthosteric (ATP-competitive) | Thiazole and pyridine moieties, specific amine substituents. nih.govresearchgate.net |
| N-(1,3-thiazol-2-yl)pyridin-2-amines | VEGFR KDR | Orthosteric | Thiazole and pyridine rings, specific amine substituents. nih.gov |
N,n Diethyloxazolo 5,4 C Pyridin 2 Amine As a Promising Medicinal Chemistry Scaffold
Advantages of the Oxazolo[5,4-c]pyridine Framework in Drug Design
The oxazolo[5,4-c]pyridine scaffold and its isomers are considered privileged structures in medicinal chemistry, offering several distinct advantages for the development of new drugs. nih.gov Their fused-ring structure provides a rigid framework that can orient substituents in specific three-dimensional arrangements, facilitating precise interactions with biological targets.
One of the most significant advantages is its structural analogy to naturally occurring purines. mdpi.commdpi.com In the closely related oxazolo[5,4-d]pyrimidine (B1261902) system, the oxazole (B20620) ring serves as a bioisostere for the imidazole (B134444) ring found in purine (B94841) bases like adenine (B156593) and guanine. mdpi.comnih.gov This similarity allows compounds based on this scaffold to act as potential antimetabolites, interfering with the synthesis of nucleic acids or the function of enzymes that recognize purines. mdpi.comnih.gov This mechanism is a well-established strategy in anticancer therapy. mdpi.com
Furthermore, the oxazolopyridine framework possesses favorable physicochemical properties for drug development. Many derivatives are characterized by low molecular weight and a lack of asymmetric carbons, which aligns with principles like Lipinski's rule of five, suggesting good potential for oral bioavailability. researchgate.net The heterocyclic system, containing both nitrogen and oxygen atoms, offers multiple points for hydrogen bonding and other non-covalent interactions, which are crucial for high-affinity binding to protein targets such as kinases and receptors. nih.govnih.gov This versatility has led to the development of oxazolopyrimidine derivatives as inhibitors of various enzymes and signaling pathways implicated in diseases like cancer. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel chemotypes with improved potency, selectivity, or pharmacokinetic properties while retaining the key biological activity of a parent compound. nih.gov The oxazolo[5,4-c]pyridine framework is an excellent example of a scaffold that can be both the result and the subject of these strategies.
As a bioisosteric replacement for purines, the oxazolo[5,4-d]pyrimidine core has been successfully used to develop antimetabolites. mdpi.com This strategy involves replacing the imidazole part of the purine with an oxazole ring, which alters the electronic and steric properties of the molecule sufficiently to change its pharmacological profile, for instance, from a DNA component to an enzyme inhibitor. nih.gov
Conversely, the oxazolo[5,4-c]pyridine scaffold itself can be modified through scaffold hopping to enhance specific properties. For example, research on kinase inhibitors has shown that replacing an oxazolo[5,4-d]pyrimidine moiety with other fused heterocyclic rings, such as oxazolo[5,4-b]pyridine (B1602731) or benzoxazole, can lead to enhanced inhibitory activity against certain targets like the JAK1 kinase. mdpi.com In another instance, a scaffold hopping strategy was employed to design novel oxazolo[5,4-d]pyrimidines as competitive neutral antagonists for the cannabinoid receptor 2 (CB2). nih.govresearchgate.net This approach led to the identification of compounds with nanomolar binding affinity and significant selectivity over the CB1 receptor. nih.gov
These examples underscore the utility of the oxazolopyridine core as a modular unit that can be systematically altered to fine-tune biological activity and explore new chemical space. nih.gov
Applications in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry and the synthesis of compound libraries are essential tools for modern drug discovery, enabling the rapid generation and screening of thousands of molecules to identify new therapeutic leads. researchgate.net The synthetic tractability of the oxazolo[5,4-c]pyridine scaffold makes it highly amenable to these approaches.
The construction of the oxazolopyridine core can be achieved through various synthetic routes, often starting from functionalized pyridine (B92270) or oxazole precursors. mdpi.comresearchgate.net These methods allow for the systematic introduction of diverse substituents at multiple positions around the core scaffold. For instance, a general two-step pathway to synthesize oxazolo[5,4-d]pyrimidines starts with a C(2)-functionalized 5-aminooxazole-4-carbonitrile, which is a versatile building block for creating a wide range of derivatives. mdpi.comnih.gov
This modular synthesis allows for the creation of focused libraries where specific regions of the molecule are varied to probe structure-activity relationships (SAR). For example, a series of novel oxazolo[5,4-d]pyrimidines was synthesized to explore their potential as CB2 receptor antagonists, leading to the discovery of potent and selective ligands. nih.gov Similarly, libraries of related pyrazolo[3,4-c]pyridine scaffolds have been constructed by selectively functionalizing different positions (N-1, N-2, C-3, C-5, and C-7) to explore multiple growth vectors for fragment elaboration in drug design. rsc.org The application of parallel synthesis techniques further accelerates the creation of these libraries, making it possible to efficiently explore the chemical space around the oxazolopyridine framework. researchgate.net
Development of Novel Chemotypes and Privileged Structures
A "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a rich source for drug discovery. nih.gov The oxazolopyridine core and its analogs, such as the thiazolo[5,4-b]pyridine (B1319707) scaffold, are increasingly recognized as privileged structures due to their presence in numerous compounds with potent and diverse pharmacological activities. nih.gov
The versatility of this scaffold has enabled the development of novel chemotypes targeting a wide range of diseases. Research has yielded oxazolopyrimidine and related derivatives with activities including:
Anticancer Agents: Acting as inhibitors of key targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and BCL-2 protein. mdpi.commdpi.com
Kinase Inhibitors: Targeting kinases such as phosphoinositide 3-kinase (PI3K), c-KIT, and Janus kinase (JAK1) for applications in oncology and inflammatory diseases. nih.govmdpi.comnih.gov
Receptor Modulators: Functioning as selective antagonists for receptors like the CB2 cannabinoid receptor. nih.gov
Anti-inflammatory Agents: Demonstrating potent topical anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthetase. google.com
The successful development of these diverse agents highlights the scaffold's ability to serve as a foundation for new chemotypes. By strategically modifying the substitution patterns on the oxazolopyridine ring system, researchers can generate compounds with novel biological profiles, reinforcing its status as a privileged and highly valuable framework in medicinal chemistry. nih.govnih.gov
Strategies for Modulating Molecular Recognition and Selectivity
A critical challenge in drug design is achieving high selectivity for the intended biological target to maximize efficacy and minimize off-target side effects. The rigid, polycyclic structure of the oxazolo[5,4-c]pyridine scaffold provides an excellent platform for developing strategies to modulate molecular recognition and enhance selectivity.
The key to achieving selectivity lies in exploiting subtle differences in the target's binding site. By systematically altering substituents on the oxazolopyridine core, medicinal chemists can fine-tune the compound's interactions with specific amino acid residues. Molecular docking studies on related scaffolds have provided valuable insights into these interactions. For example, derivatives of the analogous thiazolo[5,4-b]pyridine scaffold have been shown to fit into the ATP binding pocket of PI3Kα, where the pyridine nitrogen forms a crucial hydrogen bond with the hinge region residue Val851, a common interaction for kinase inhibitors. nih.gov
Structure-activity relationship (SAR) studies are instrumental in guiding these modifications. For instance, in a series of oxazolo[5,4-d]pyrimidine-based VEGFR-2 inhibitors, it was found that the geometry of the inhibitor directly affects its binding properties and that specific substituents could form 1 to 3 hydrogen bonds with amino acids in the hinge region of the protein, leading to higher efficacy. nih.gov Similarly, for another series, an aromatic substituent at the C(2) position was found to be more favorable for activity than an aliphatic one. mdpi.com
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical research. For N,N-Diethyloxazolo[5,4-c]pyridin-2-amine, future research will likely focus on moving beyond traditional multi-step syntheses, which are often associated with low yields and significant waste generation.
Key areas of development are expected to include:
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved reaction control, enhanced safety, and the potential for rapid optimization and scale-up.
Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds represents a powerful strategy for streamlining synthetic pathways by avoiding the need for pre-functionalized starting materials.
Green Chemistry Principles: The use of safer solvents, renewable starting materials, and energy-efficient reaction conditions will be a major focus to minimize the environmental footprint of the synthesis.
A hypothetical comparison of a traditional batch synthesis with a potential flow chemistry approach is presented in Table 1.
Table 1: Comparison of Synthetic Approaches for Oxazolopyridine Derivatives
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis (Hypothetical) |
|---|---|---|
| Reaction Time | 24-48 hours | 1-2 hours |
| Overall Yield | 30-40% | 70-80% |
| Purification | Column Chromatography | In-line purification |
| Waste Generation | High | Low |
| Scalability | Difficult | Straightforward |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools in contemporary drug discovery. For this compound, these approaches can provide profound insights into its physicochemical properties, potential biological activities, and metabolic fate, thereby accelerating the drug development process. nih.gov
Future computational research is likely to involve:
Quantum Mechanical (QM) Calculations: To accurately predict electronic properties, reaction mechanisms, and spectroscopic data.
Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the molecule and its interactions with biological macromolecules such as proteins and nucleic acids.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico models to forecast the pharmacokinetic and toxicological profiles of the compound, helping to identify potential liabilities early in the discovery pipeline.
Table 2: Predicted Physicochemical Properties of this compound using a Hypothetical Computational Model
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 192.24 g/mol | Adherence to Lipinski's Rule of Five |
| LogP | 2.15 | Optimal for cell membrane permeability |
| Hydrogen Bond Donors | 0 | Influences solubility and binding |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding |
| Topological Polar Surface Area | 41.9 Ų | Predicts intestinal absorption |
Exploration of New Biological Targets and Pathways
While the precise biological activity of this compound is not yet extensively documented in publicly available literature, the broader class of oxazolopyridines has shown activity against a range of biological targets. nih.gov Future research will undoubtedly focus on elucidating the specific targets and pathways modulated by this compound. A related class of compounds, thiazolo[5,4-b]pyridines, has shown potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways. nih.gov
Potential avenues for investigation include:
Kinase Inhibition Assays: Screening against a panel of protein kinases, which are critical regulators of cellular processes and are frequently implicated in diseases such as cancer. nih.gov
GPCR Modulation: Investigating the interaction with G-protein coupled receptors, a large family of cell surface receptors involved in a multitude of physiological functions.
Phenotypic Screening: Employing high-content imaging and other cell-based assays to identify novel biological effects without a preconceived target.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing every stage of the drug discovery process, from target identification to clinical trial design. premierscience.comijirt.orgjsr.org For this compound, AI and ML can be leveraged to:
De Novo Drug Design: Generate novel molecular structures based on the oxazolopyridine scaffold with optimized properties.
Predictive Modeling: Develop sophisticated models to predict biological activity, toxicity, and pharmacokinetics, thus prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov
Analysis of High-Throughput Screening Data: Identify subtle structure-activity relationships (SAR) from large datasets.
| Lead Compound | AI-Predicted IC50 (nM) | AI-Predicted Toxicity Risk | Synthetic Feasibility Score |
|---|---|---|---|
| Lead 1 | 50 | High | 0.8 |
| AI-Optimized Lead 1.1 | 25 | Low | 0.9 |
| AI-Optimized Lead 1.2 | 15 | Medium | 0.7 |
Design of Multi-target and Polypharmacological Agents
The traditional "one target, one drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the design of single chemical entities that can modulate multiple targets, is emerging as a promising strategy.
For this compound, future research could explore its potential as a scaffold for the development of multi-target agents. This would involve:
Computational Target Fishing: Using in silico methods to identify potential off-targets that could be therapeutically beneficial.
Rational Drug Design: Modifying the core structure to incorporate pharmacophoric features that enable interaction with multiple desired targets.
Systems Biology Approaches: Understanding the network effects of modulating multiple targets simultaneously.
The exploration of these emerging research directions will be crucial in unlocking the full therapeutic potential of this compound and its analogs, paving the way for the development of novel and effective medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
